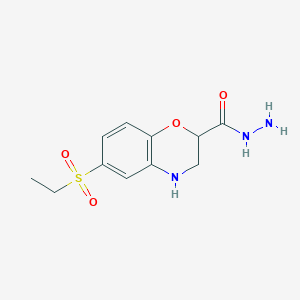
4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiproliferative Activities
A study by Mallesha et al. (2012) involved the synthesis of new pyrimidine derivatives and their evaluation for antiproliferative effects against human cancer cell lines. Compounds from this research demonstrated potential as anticancer agents, highlighting the importance of pyrimidine derivatives in therapeutic applications against cancer (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antibacterial Properties
Research by Matsumoto and Minami (1975) on pyrido[2,3-d]pyrimidine derivatives uncovered compounds with significant antibacterial activity. These compounds were found to be particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting their utility in addressing bacterial infections (Matsumoto & Minami, 1975).
Antiviral Activity
Romero et al. (1994) synthesized analogues of 4-methoxy-3,5-dimethylbenzyl-piperazine, evaluating them for inhibition of HIV-1 reverse transcriptase. This research identified potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, contributing to the development of antiviral therapies (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).
Sorbitol Accumulation
A study by Geisen et al. (1994) explored sorbitol-accumulating pyrimidine derivatives for their ability to induce sorbitol accumulation, especially in diabetic conditions. This research provides insights into potential treatments for diabetic complications by modulating sorbitol pathways (Geisen, Utz, Grötsch, Lang, & Nimmesgern, 1994).
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetPoly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP plays a crucial role in DNA repair and genomic stability.
Mode of Action
Similar compounds have been shown to inhibit the catalytic activity of parp1, enhance the cleavage of parp1, enhance the phosphorylation of h2ax, and increase caspase 3/7 activity . These actions suggest that the compound may induce apoptosis in cancer cells.
Biochemical Pathways
The compound likely affects the DNA repair pathway due to its interaction with PARP . By inhibiting PARP1, the compound may prevent the repair of DNA damage, leading to the accumulation of DNA lesions. This can trigger apoptosis, a form of programmed cell death.
Pharmacokinetics
Similar compounds have been noted for their water solubility and oral bioavailability . These properties are crucial for the compound’s absorption, distribution, metabolism, and excretion, ultimately affecting its bioavailability.
Result of Action
The compound’s action results in the loss of cell viability in cancer cells . It has been shown to exhibit moderate to significant efficacy against human breast cancer cells . The compound’s action on PARP1 and subsequent effects on the DNA repair pathway lead to the induction of apoptosis .
Direcciones Futuras
The future directions for research on “4-(4-(Ethylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . Additionally, more research could be conducted to understand their synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new therapeutic agents .
Propiedades
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)-2-methyl-6-(4-methylphenoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-4-26(23,24)22-11-9-21(10-12-22)17-13-18(20-15(3)19-17)25-16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKCJEMIZYIDGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

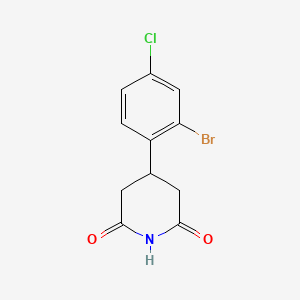
![N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2362725.png)
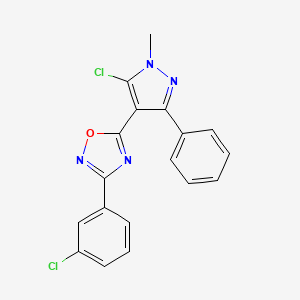

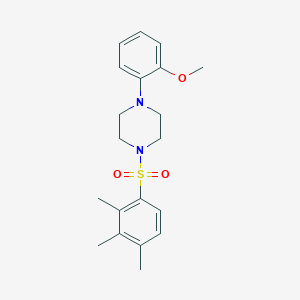
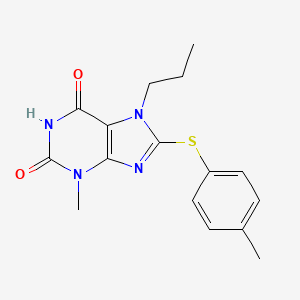
![5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2362733.png)
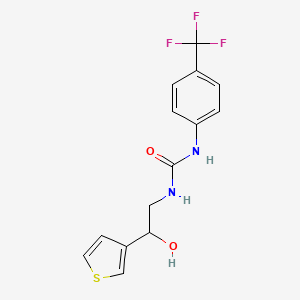

![3,6-dichloro-N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2362739.png)


![4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2362742.png)
